molecular formula C8H5BrF4 B2807810 1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene CAS No. 81577-15-3

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene

Cat. No.: B2807810
CAS No.: 81577-15-3
M. Wt: 257.026
InChI Key: DQCQFCZGHRBWOB-UHFFFAOYSA-N
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Description

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and 1-bromo-2,2,2-trifluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reaction. Common catalysts include Lewis acids such as aluminum chloride (AlCl3).

    Industrial Production: On an industrial scale, the production process is optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alkanes or alcohols.

    Common Reagents and Conditions: Typical reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4).

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its fluorine and bromine atoms can enhance the biological activity and metabolic stability of drug candidates.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for designing new drugs with improved efficacy and reduced side effects.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: It may modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The presence of fluorine and bromine atoms can enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-bromo-2,2,2-trifluoroethylbenzene, 1-bromo-4-fluorobenzene, and 1-bromo-2,2,2-trifluoroethyl-3-fluorobenzene.

    Uniqueness: The combination of bromine, fluorine, and trifluoromethyl groups in this compound imparts distinct chemical and physical properties. These include increased lipophilicity, enhanced metabolic stability, and unique reactivity patterns.

Properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-7(8(11,12)13)5-1-3-6(10)4-2-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCQFCZGHRBWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81577-15-3
Record name 1-(1-bromo-2,2,2-trifluoroethyl)-4-fluorobenzene
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